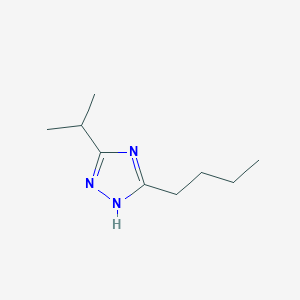
3-Butyl-5-isopropyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with butyl and isopropyl groups. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Applications De Recherche Scientifique
3-Butyl-5-isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 3-Butyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
3-Butyl-1H-1,2,4-triazole: A compound with a butyl group but lacking the isopropyl substitution.
5-Isopropyl-1H-1,2,4-triazole: A compound with an isopropyl group but lacking the butyl substitution.
Uniqueness: 3-Butyl-5-isopropyl-1H-1,2,4-triazole is unique due to the presence of both butyl and isopropyl groups, which can enhance its biological activity and specificity. This dual substitution can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
5-butyl-3-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-8-10-9(7(2)3)12-11-8/h7H,4-6H2,1-3H3,(H,10,11,12) |
Clé InChI |
KEKKQVPRPUBQHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NN1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


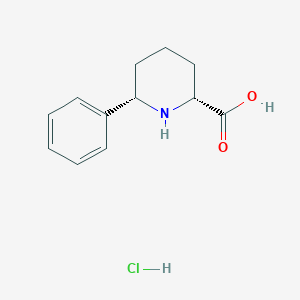
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
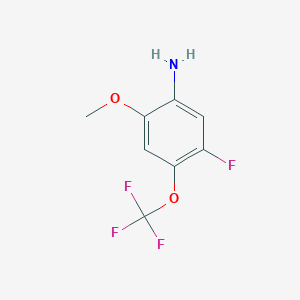
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
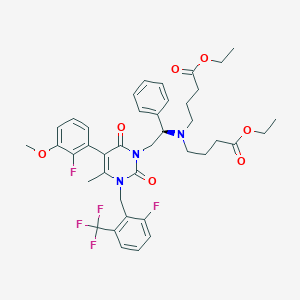
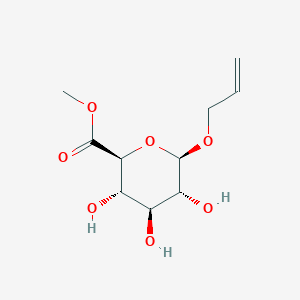
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
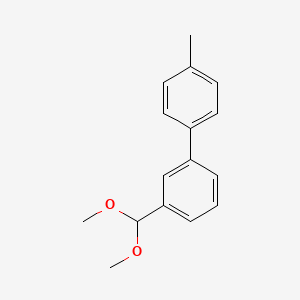
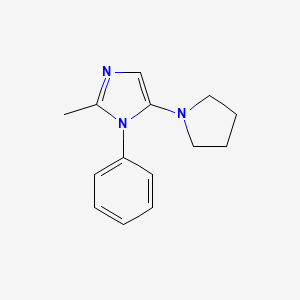
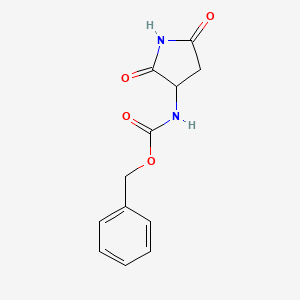
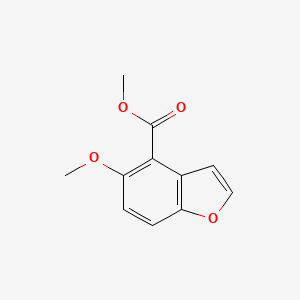
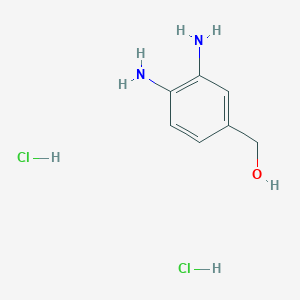

![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
